4-amino-N-[4-(benzyloxy)phenyl]butanamide
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Overview
Description
4-amino-N-[4-(benzyloxy)phenyl]butanamide is an organic compound belonging to the class of gamma amino acids and derivatives. These compounds are characterized by having an amino group (-NH2) attached to the gamma carbon atom. The chemical formula of this compound is C17H20N2O2, and it has a molecular weight of 284.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-(benzyloxy)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and 4-aminobutyric acid.
Condensation Reaction: The 4-(benzyloxy)benzaldehyde undergoes a condensation reaction with 4-aminobutyric acid in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to form the intermediate product.
Reduction: The intermediate product is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-(benzyloxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-amino-N-[4-(benzyloxy)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(benzyloxy)phenyl]butanamide involves its interaction with specific molecular targets and pathways. One known target is leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . By inhibiting this enzyme, the compound may exert anti-inflammatory effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
4-amino-N-[4-(benzyloxy)phenyl]butanamide can be compared with other similar compounds, such as:
Anilides: Compounds containing an aniline group attached to an amide.
Phenoxy Compounds: Compounds containing a phenoxy group.
Phenol Ethers: Compounds containing a phenol ether group.
N-arylamides: Compounds containing an aryl group attached to an amide.
The uniqueness of this compound lies in its specific structure, which combines a gamma amino acid derivative with a benzyloxyphenyl group, giving it distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-N-(4-phenylmethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-4-7-17(20)19-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBKNVNGVYTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590350-83-7 |
Source
|
Record name | 4-Amino-N-[4-(phenylmethoxy)phenyl]butanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SXE223PVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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